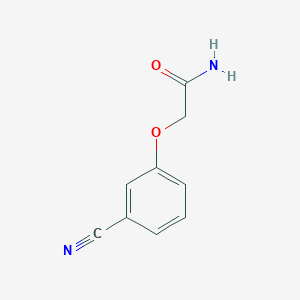

2-(3-Cyanophenoxy)acetamide

Vue d'ensemble

Description

“2-(3-Cyanophenoxy)acetamide” is an organic compound with the empirical formula C9H8N2O2 . It has a molecular weight of 176.17 .

Synthesis Analysis

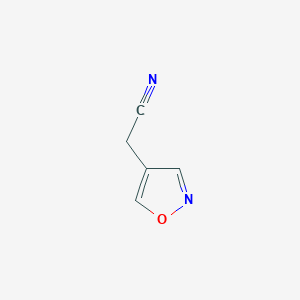

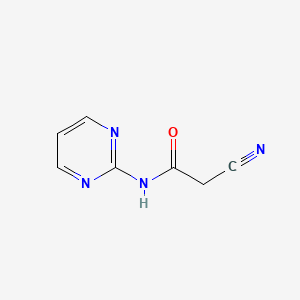

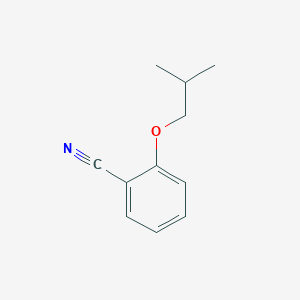

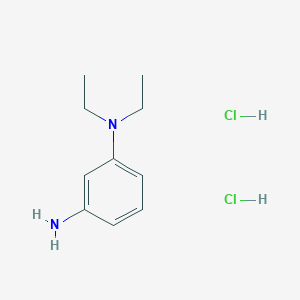

The synthesis of cyanoacetamides, such as “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringN#CC1=CC=CC(OCC(N)=O)=C1 . This compound is a derivative of cyanoacetamide, which is a class of organic compounds known as carboximidic acids . Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Chemical Synthesis and Drug Development

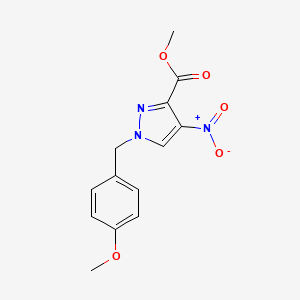

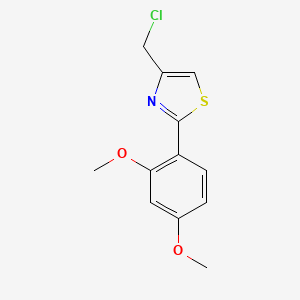

Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a derivative similar to 2-(3-Cyanophenoxy)acetamide, is utilized in the chemoselective monoacetylation of the amino group of 2-aminophenol, which is a step in the natural synthesis of antimalarial drugs. This process uses Novozym 435 as a catalyst and involves various acyl donors, demonstrating the compound's potential in drug synthesis and chemical reactions (Magadum & Yadav, 2018).

Heterocyclic Synthesis : 2-cyano-N-(2-hydroxyethyl) acetamide, closely related to this compound, serves as an important intermediate in synthesizing a variety of synthetically useful and novel heterocyclic systems, which are often critical in pharmaceuticals (Gouda et al., 2015).

Biological and Pharmacological Research

Insecticidal Potential : Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which are structurally related to this compound, have shown promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in pest control and agricultural research (Rashid et al., 2021).

Anticancer Properties : Acetamide derivatives, including those structurally similar to this compound, have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Certain compounds in this group have demonstrated comparable activities to standard drugs, indicating their potential in cancer and pain management research (Rani et al., 2016).

Photocatalysis and Photoreactions

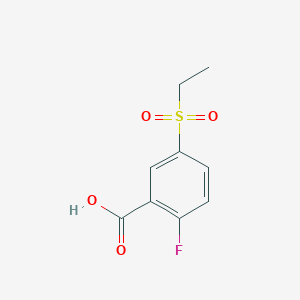

Photocatalytic Degradation : The photocatalytic degradation of acetaminophen, a drug structurally related to this compound, has been studied using TiO2 nanoparticles. This research informs the degradation processes of similar compounds in environmental contexts and may have implications for waste management and environmental protection (Jallouli et al., 2017).

Astrochemistry and Molecular Dynamics : In astrochemistry, the hydrogen abstraction reaction from acetamide, which is related to this compound, has been observed in solid para-hydrogen, indicating potential pathways for complex organic molecule formation in interstellar conditions. This highlights the compound's relevance in astrochemical modeling and understanding chemical processes in space (Haupa et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-cyanophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDXTCTYTQJFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

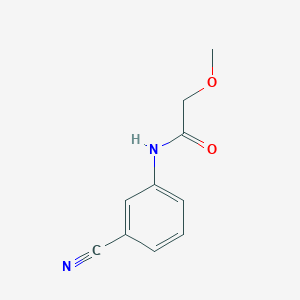

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B3372326.png)